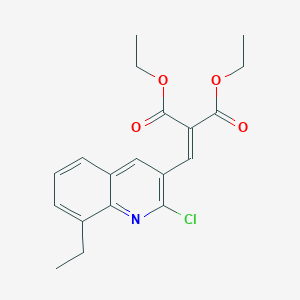

2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

CAS No.: 1031928-65-0

Cat. No.: VC16928734

Molecular Formula: C19H20ClNO4

Molecular Weight: 361.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031928-65-0 |

|---|---|

| Molecular Formula | C19H20ClNO4 |

| Molecular Weight | 361.8 g/mol |

| IUPAC Name | diethyl 2-[(2-chloro-8-ethylquinolin-3-yl)methylidene]propanedioate |

| Standard InChI | InChI=1S/C19H20ClNO4/c1-4-12-8-7-9-13-10-14(17(20)21-16(12)13)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3 |

| Standard InChI Key | SKMOPHLZECKSSW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C(C(=O)OCC)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine ring. The substitution pattern at positions 2, 3, and 8 distinguishes this compound:

-

Position 2: A chlorine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions .

-

Position 3: A vinyl group bonded to a diethoxycarbonyl moiety introduces sites for addition reactions and potential polymerization .

-

Position 8: An ethyl group contributes steric bulk and influences solubility parameters .

The molecular structure is further defined by its IUPAC name, Propanedioic acid, 2-[(2-chloro-8-ethyl-3-quinolinyl)methylene]-, 1,3-diethyl ester, reflecting the esterification of the propanedioic acid derivative .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions provide insights into key properties:

These properties underscore the compound’s stability under high-temperature conditions and its potential miscibility with nonpolar solvents.

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

The compound’s physical properties are critical for handling and application design:

| Property | Value (Predicted) | Method/Source |

|---|---|---|

| Boiling Point | 456.9 \pm 40.0 \, ^\circ\text{C} | Computational modeling |

| Density | Predictive algorithms | |

| pKa | Acid-base modeling |

The low pKa suggests protonation at highly acidic pH, which could facilitate salt formation for solubility enhancement. The density aligns with typical aromatic compounds, implying compatibility with organic solvents like dichloromethane or toluene.

Reactivity and Stability

Key functional groups dictate reactivity:

-

Chloro Substituent: Susceptible to nucleophilic aromatic substitution (SNAr) with amines or alkoxides, enabling derivatization .

-

Diethoxycarbonylvinyl Group: The conjugated double bond may participate in Diels-Alder reactions, while ester groups are prone to hydrolysis under acidic or basic conditions .

-

Ethyl Group: Provides steric hindrance, potentially slowing reaction kinetics at adjacent sites .

Stability under ambient conditions is inferred from the absence of decomposition warnings in supplier documentation .

Synthesis and Manufacturing Considerations

Synthetic Pathways

Although detailed synthetic protocols are proprietary, a plausible route involves:

-

Quinoline Core Formation: Skraup or Doebner-von Miller synthesis to construct the quinoline backbone.

-

Chlorination: Electrophilic chlorination using or at position 2.

-

Ethylation: Friedel-Crafts alkylation or nucleophilic substitution to introduce the ethyl group at position 8.

-

Vinylation and Esterification: Wittig or Heck coupling to install the diethoxycarbonylvinyl moiety .

Challenges include regioselectivity during chlorination and side reactions during esterification. Purification likely employs column chromatography or recrystallization.

| Supplier | Location | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| American Custom Chemicals | United States | 95.00% | 5 mg | 502.37 |

| Absin Biotechnology | China | Not specified | Bulk | Inquire |

Pricing reflects small-scale synthesis, with costs potentially decreasing upon scale-up. Suppliers emphasize custom synthesis capabilities for research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume